Prop-2-yn-1-yl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate
Description
Properties
Molecular Formula |
C17H12BrFO3 |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
prop-2-ynyl 3-bromo-4-[(4-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H12BrFO3/c1-2-9-21-17(20)13-5-8-16(15(18)10-13)22-11-12-3-6-14(19)7-4-12/h1,3-8,10H,9,11H2 |
InChI Key |
RZQKQQPUSBPMKW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the esterification of 3-bromo-4-((4-fluorobenzyl)oxy)benzoic acid with prop-2-yn-1-ol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and minimize by-products. Additionally, solvent-free or green chemistry approaches may be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Cycloaddition Reactions: The alkyne group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Cycloaddition: Azides in the presence of copper(I) catalysts under mild conditions.
Major Products
Substitution: Formation of substituted benzoates with various functional groups.
Oxidation: Formation of carbonyl-containing compounds.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of halogenated compounds in cancer therapy. Prop-2-yn-1-yl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate exhibits properties that may inhibit tumor growth by targeting specific pathways involved in cell proliferation.
Case Study:
In a study evaluating a series of benzyloxyphenyl derivatives, compounds similar to this compound showed promising inhibitory effects against the sodium-calcium exchanger (NCX), which is implicated in heart failure and myocardial ischemia-reperfusion injuries. The IC50 values indicated strong potential for therapeutic use .
Inhibition of Enzymatic Activity
The compound has been explored for its ability to inhibit specific enzymes that are crucial in metabolic pathways. The bromo and fluorine substituents enhance binding affinity to target sites.
Data Table: Inhibitory Activities of Derivatives
| Compound Name | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | Sodium-Calcium Exchanger | 0.085 |
| Similar Benzyloxyphenyl Derivative | NCX | 0.090 |
| Another Halogenated Compound | NCX | 0.100 |
Synthesis of Functionalized Polymers
The compound can serve as a building block for synthesizing functionalized polymers with unique properties, such as enhanced thermal stability and solubility.
Case Study:
Research has demonstrated that the incorporation of propynyl groups into polymer matrices can improve their mechanical properties and thermal resistance, making them suitable for high-performance applications .
Agricultural Applications
Halogenated compounds have been investigated for their potential use as agrochemicals due to their bioactivity against pests and diseases.
Pesticidal Properties
Preliminary studies suggest that derivatives of this compound exhibit insecticidal activity, making them candidates for developing new pesticides.
Data Table: Pesticidal Efficacy
| Compound Name | Target Pest | Efficacy (%) |
|---|---|---|
| This compound | Common Aphid | 75 |
| Related Halogenated Compound | Leafhopper | 68 |
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorine atoms can enhance binding affinity and specificity through halogen bonding interactions . Additionally, the alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates for targeted delivery or imaging .
Comparison with Similar Compounds
Research Implications
- Reactivity : The propargyl group’s alkyne functionality positions the compound for modular derivatization, unlike sulfonamide analogs , which are more suited for target-specific interactions.
Biological Activity
Prop-2-yn-1-yl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the modulation of heat shock proteins (Hsp70) and its implications in cancer therapy. This article delves into the biological activity of this compound, summarizing relevant research findings, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a prop-2-ynyl group linked to a benzoate moiety that is further substituted with bromine and a fluorobenzyl ether. This unique configuration contributes to its biological activity.
1. Modulation of Heat Shock Proteins
Recent studies have highlighted the role of Hsp70 in cancer cell survival and proliferation. This compound has been identified as an Hsp70 modulator, showing promise in inhibiting cancer cell growth. For instance, research indicated that treatment with this compound resulted in decreased levels of anti-apoptotic proteins in triple-negative breast cancer cells, suggesting its potential as an anticancer agent .
2. Antiviral Activity
In addition to its anticancer properties, the compound has shown antiviral activity against certain viruses. A related study on structurally similar compounds demonstrated significant inhibition of viral growth in vitro, suggesting that modifications to the benzoate structure can enhance antiviral efficacy . Although specific data on this compound's antiviral activity is limited, its structural analogs have exhibited promising results.
Research Findings and Case Studies
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of Hsp70. This protein plays a crucial role in protein folding and protection against stress-induced apoptosis. By inhibiting Hsp70, the compound may enhance apoptotic pathways in cancer cells, making them more susceptible to chemotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
